molecular formula C20H22N2O2S B2787281 4-butoxy-N-(2-((2-cyanoethyl)thio)phenyl)benzamide CAS No. 477555-66-1

4-butoxy-N-(2-((2-cyanoethyl)thio)phenyl)benzamide

Cat. No.: B2787281
CAS No.: 477555-66-1
M. Wt: 354.47
InChI Key: IBTJSHUQCGMHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(2-((2-cyanoethyl)thio)phenyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. Benzamide-based compounds are of significant interest in medicinal chemistry due to their wide range of reported biological activities. Scientific literature indicates that structurally similar molecules incorporating benzamide and thioether groups have been investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes . These enzymes are important targets in research areas such as neurodegenerative diseases, including Alzheimer's disease, and various other physiological conditions . The specific structure of this compound, which features a 4-butoxy benzamide moiety linked to an aniline ring modified with a (2-cyanoethyl)thio group, suggests it may be utilized in structure-activity relationship (SAR) studies. Researchers can use this compound to explore the biochemical and pharmacological properties of novel benzamide derivatives. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-butoxy-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-2-3-14-24-17-11-9-16(10-12-17)20(23)22-18-7-4-5-8-19(18)25-15-6-13-21/h4-5,7-12H,2-3,6,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTJSHUQCGMHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butoxy-N-(2-((2-cyanoethyl)thio)phenyl)benzamide is a synthetic compound that has garnered interest for its potential biological activities. Its molecular formula is C20H22N2O2SC_{20}H_{22}N_{2}O_{2}S, and it has a molecular weight of 354.47 g/mol. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Biological Activity Overview

  • Antiviral Properties : Recent studies indicate that compounds similar to this compound exhibit antiviral activities. For instance, N-phenyl benzamides have shown effectiveness against enteroviruses, suggesting a potential application in viral infections .
  • Enzyme Inhibition : The compound may also exhibit enzyme inhibitory properties. Research on related compounds has highlighted their capacity to inhibit dipeptidyl peptidase I (DPP1), which is involved in various pathological conditions including respiratory diseases .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of similar benzamide derivatives have demonstrated varying levels of toxicity against different cell lines, indicating a need for further studies to evaluate the safety profile of this compound .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antiviral ActivityPotential effectiveness against enteroviruses like CVA9
Enzyme InhibitionInhibits DPP1, relevant for treating respiratory diseases
CytotoxicityVaries across different cell lines; requires further investigation

Case Study: Antiviral Mechanisms

A study examining N-phenyl benzamides found that certain derivatives could effectively inhibit enterovirus infections, achieving significant cell viability even at low concentrations. The compounds were noted for their ability to stabilize viral capsids, thereby preventing viral entry into host cells . This suggests that this compound may share similar antiviral mechanisms.

Future Directions

Further research is necessary to elucidate the precise biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts with specific cellular targets.
  • Expanded Toxicological Assessments : Evaluating the safety and efficacy in vivo.
  • Therapeutic Applications : Exploring its potential use in treating viral infections and respiratory diseases.

Comparison with Similar Compounds

Key Observations:
  • Antitumor Potential: The benzothiazole analog () shares the 4-butoxybenzamide core with the target compound but replaces the cyanoethylthio group with a benzothiazole ring. This structural difference may enhance DNA intercalation or protein binding, contributing to cytotoxicity .
  • Enzyme Inhibition: CI-994 () demonstrates that even minor modifications (e.g., acetylamino vs. cyanoethylthio) can shift activity from HDAC inhibition to other mechanisms. The cyano group in the target compound may interact with catalytic zinc ions in enzymes, similar to HDAC inhibitors .
  • Thioether Linkers: Compounds with thioether groups (e.g., ) show enhanced cellular uptake and redox-sensitive release of active moieties. The cyanoethylthio group in the target compound may confer stability or alter target selectivity compared to benzoxazole or thiadiazole derivatives .

Physicochemical and Pharmacokinetic Properties

  • This contrasts with the benzothiazole analog (XLogP3 ~6.1), which shares similar hydrophobicity .
  • Polar Surface Area : A TPSA of ~79.5 Ų aligns with orally bioavailable drugs (<140 Ų), though higher than CI-994 (92.3 Ų), which is clinically viable .

Structure-Activity Relationship (SAR) Insights

  • Phenyl Ring Substitutions: Electron-Withdrawing Groups (e.g., cyano): Enhance binding to enzymes or receptors via dipole interactions. The cyanoethyl group may mimic nitriles in kinase inhibitors (e.g., crizotinib) . Bulkier Groups (e.g., benzothiazole): Improve target affinity but may reduce solubility. The target compound’s smaller cyanoethyl group could balance these properties .
  • Thioether Linkers: Facilitate conjugation with biomolecules (e.g., glutathione in tumor microenvironments), enabling targeted drug release. The cyanoethylthio group’s stability under physiological conditions requires further investigation .

Q & A

Basic Research Questions

1. Synthetic Pathways and Optimization Q: What are the established synthetic routes for 4-butoxy-N-(2-((2-cyanoethyl)thio)phenyl)benzamide, and how can reaction yields be optimized? A: Synthesis typically involves multi-step organic reactions, starting with functionalization of the benzamide core followed by thioether linkage formation. Key steps include:

  • Thioether coupling : Reacting 2-aminophenylthiol derivatives with 2-cyanoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Benzamide formation : Using coupling agents like EDCI/HOBt to conjugate the butoxy-substituted benzoic acid to the thioether intermediate .
  • Optimization : Yields are improved by controlling solvent polarity (e.g., dichloroethane or THF), inert atmospheres (N₂/Ar), and temperature (60–80°C). Reaction progress is monitored via TLC or HPLC .

2. Purification and Characterization Q: Which purification and characterization methods are most effective for this compound? A:

  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Characterization :
    • NMR : ¹H/¹³C NMR to confirm substituent positions and purity (>95%) .
    • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity .
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

3. Structural Confirmation Q: How can X-ray crystallography be applied to resolve the compound’s molecular structure? A: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used. Key steps:

  • Crystal growth via slow evaporation (e.g., DMSO/ether).
  • Data collection at low temperature (100 K) to minimize thermal motion.
  • Structure refinement addressing potential twinning or disorder using SHELXPRO .

Advanced Research Questions

4. Mechanistic Studies and Biological Activity Q: What methodologies are used to investigate the compound’s biological mechanism, such as antimicrobial or anticancer effects? A:

  • Enzyme assays : Measure inhibition of target enzymes (e.g., kinases or proteases) using fluorescence-based substrates .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., COX-2 for anti-inflammatory activity) .
  • In vitro models : Cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

5. Addressing Data Contradictions in Biological Studies Q: How should researchers resolve discrepancies in reported biological activities across studies? A:

  • Variable controls : Ensure consistent cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
  • Metabolic stability : Test compound stability in cell culture media (LC-MS monitoring) to rule out degradation .
  • Dose-response curves : Use normalized data (e.g., % inhibition vs. log concentration) to compare studies .

6. Advanced Structural Analysis Challenges Q: What strategies mitigate challenges in crystallographic refinement for this compound? A:

  • Twinning : Use TWINLAW in SHELXL to model twinned datasets .
  • Disordered solvent : Apply SQUEEZE (PLATON) to exclude diffuse electron density from solvent regions .
  • Low-resolution data : Employ TLS (Translation-Libration-Screw) refinement to improve model accuracy .

7. Synthetic Byproduct Analysis Q: How can researchers identify and quantify synthetic byproducts or degradation products? A:

  • LC-MS/MS : Hyphenated techniques with ion traps or Q-TOF systems to detect low-abundance impurities .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, followed by HPLC-DAD to track degradation pathways .

8. Structure-Activity Relationship (SAR) Studies Q: What computational and experimental approaches are used to explore SAR for this benzamide derivative? A:

  • Analog synthesis : Modify substituents (e.g., cyanoethylthio → methylthio) and test activity shifts .
  • QSAR modeling : Use Gaussian-based DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO) with bioactivity .

Methodological Best Practices

  • DOE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (e.g., solvent, catalyst loading) .
  • Data reproducibility : Use internal standards (e.g., deuterated solvents for NMR) and triplicate measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.